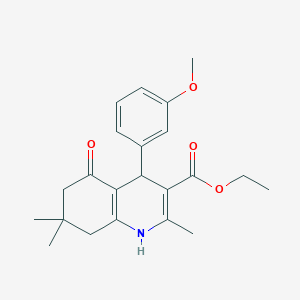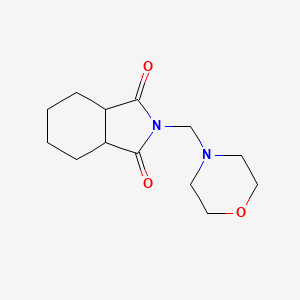
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). It was first synthesized in 1976 by the pharmaceutical company Hoffmann-La Roche. Since then, Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 selectively inhibits PDE4, which is responsible for the breakdown of cAMP. By inhibiting PDE4, this compound 20-1724 increases intracellular cAMP levels, leading to activation of downstream signaling pathways. This mechanism of action has been shown to have therapeutic potential in various diseases, including inflammation, asthma, and depression.
Biochemical and Physiological Effects
This compound 20-1724 has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and airway hyperresponsiveness in models of asthma. It has also been shown to have antidepressant effects in animal models of depression. Additionally, this compound 20-1724 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 has several advantages for use in lab experiments. It is a selective inhibitor of PDE4, which allows for specific modulation of cAMP signaling pathways. It also has high potency and selectivity, which allows for effective inhibition of PDE4 at low concentrations. However, this compound 20-1724 has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental settings.
Future Directions
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 has potential for therapeutic applications in various diseases, including asthma, depression, and neurodegenerative diseases. Future research could focus on optimizing its pharmacokinetic properties to improve its effectiveness in clinical settings. Additionally, further studies could investigate the mechanisms underlying its neuroprotective effects and potential applications in other neurological disorders.
Synthesis Methods
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 can be synthesized through a multi-step process involving the reaction of 4-morpholinobutyraldehyde with cyclohexanone. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound 20-1724. This synthesis method has been optimized over the years to improve yield and purity.
Scientific Research Applications
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 has been widely used in scientific research to study the role of cAMP signaling in various physiological processes. It has been shown to inhibit the breakdown of cAMP, leading to increased intracellular cAMP levels. This, in turn, activates downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-14-5-7-18-8-6-14/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHZJFQCMYCOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1-dimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-1H-indole-2-carboxamide trifluoroacetate](/img/structure/B4997069.png)
![1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4997070.png)
![N-(5-methyl-6,6-dioxido-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]thiazin-2-yl)-2-thiophenecarboxamide](/img/structure/B4997071.png)
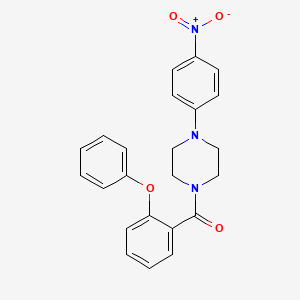
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4997086.png)
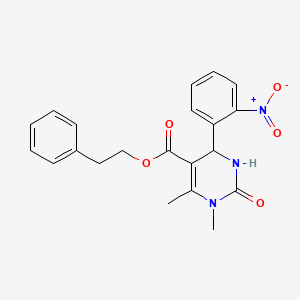

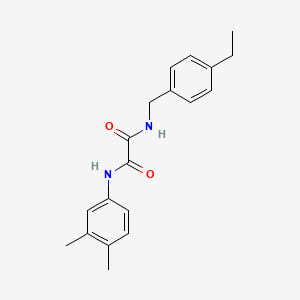
![2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4997138.png)
![N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4997141.png)
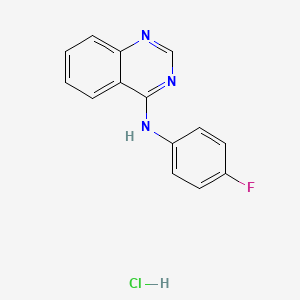
![1-(9H-fluoren-2-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B4997163.png)
![methyl 4-(5-iodo-2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997168.png)
